molecular formula C6H14ClNO2 B2964201 5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol hydrochloride CAS No. 2031258-53-2

5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol hydrochloride

Cat. No.: B2964201
CAS No.: 2031258-53-2
M. Wt: 167.63
InChI Key: MHUHYMYNEMJWSW-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of both hydroxymethyl and methyl groups on the pyrrolidine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Introduction of Hydroxymethyl and Methyl Groups: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, while the methyl group can be added via alkylation.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a fully saturated pyrrolidine derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(Carboxymethyl)-5-methylpyrrolidin-3-ol.

    Reduction: Formation of 5-Methylpyrrolidin-3-ol.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its structural features make it a potential candidate for the development of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications. It can serve as a scaffold for the design of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol hydrochloride depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, while the pyrrolidine ring can interact with hydrophobic pockets in the target molecule. These interactions can lead to changes in the target’s conformation and activity, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)pyrrolidin-3-ol: Lacks the methyl group, which may affect its reactivity and biological activity.

    5-Methylpyrrolidin-3-ol: Lacks the hydroxymethyl group, which may reduce its potential for hydrogen bonding and functionalization.

    Pyrrolidin-3-ol: Lacks both the hydroxymethyl and methyl groups, making it less versatile for chemical modifications.

Uniqueness

5-(Hydroxymethyl)-5-methylpyrrolidin-3-ol hydrochloride is unique due to the presence of both hydroxymethyl and methyl groups on the pyrrolidine ring. This dual functionality enhances its reactivity and allows for a wide range of chemical transformations. Additionally, the hydrochloride salt form improves its solubility and stability, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

5-(hydroxymethyl)-5-methylpyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(4-8)2-5(9)3-7-6;/h5,7-9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUHYMYNEMJWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031258-53-2
Record name 5-(hydroxymethyl)-5-methylpyrrolidin-3-ol hydrochloride
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